molecular formula C30H20Br2N4O2 B12458284 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(4-bromobenzamide)

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis(4-bromobenzamide)

Cat. No.: B12458284
M. Wt: 628.3 g/mol
InChI Key: QQRCKVDYCZQEPQ-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-{5-[4-(4-BROMOBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple bromine substitutions, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-{5-[4-(4-BROMOBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The initial step involves the bromination of benzamide derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Coupling Reactions: The brominated intermediates are then subjected to coupling reactions with pyrimidine derivatives. This step often employs palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the amide bond through amidation reactions using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-{5-[4-(4-BROMOBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-BROMO-N-(4-{5-[4-(4-BROMOBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{5-[4-(4-BROMOBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler analog with a single bromine substitution.

    4-Bromo-N-(2-methylphenyl)benzamide: Another analog with a different substitution pattern.

Uniqueness

4-BROMO-N-(4-{5-[4-(4-BROMOBENZAMIDO)PHENYL]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE is unique due to its complex structure and multiple bromine substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H20Br2N4O2

Molecular Weight

628.3 g/mol

IUPAC Name

4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

InChI

InChI=1S/C30H20Br2N4O2/c31-24-9-1-21(2-10-24)29(37)35-26-13-5-19(6-14-26)23-17-33-28(34-18-23)20-7-15-27(16-8-20)36-30(38)22-3-11-25(32)12-4-22/h1-18H,(H,35,37)(H,36,38)

InChI Key

QQRCKVDYCZQEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)NC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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